molecular formula C10H8N2O4 B11886703 Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate CAS No. 869299-07-0

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate

Cat. No.: B11886703
CAS No.: 869299-07-0
M. Wt: 220.18 g/mol
InChI Key: OJGWLMIHLRBAAH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining pyridine and oxazine moieties, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these

Biological Activity

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈N₂O₃
  • CAS Number : 869299-07-0
  • Molecular Weight : 180.17 g/mol

The compound features a pyrido[2,3-d][1,3]oxazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, certain derivatives have been identified as potential inhibitors of mutant IDH1 and IDH2 enzymes in cancer therapy .
  • Anti-inflammatory Effects : The structural motifs present in these compounds suggest potential anti-inflammatory properties. A study highlighted that modifications to the ethyl group on the nitrogen atom significantly enhanced anti-inflammatory activity compared to methylated analogues .

The mechanisms through which this compound exhibits its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammatory pathways .
  • Receptor Modulation : Some derivatives have been shown to interact with various receptors, including those involved in cell signaling pathways critical for tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits IDH1/IDH2 mutant cancers ,
Anti-inflammatoryReduces inflammation in cellular models
CytotoxicityExhibits cytotoxic effects on cancer cells

Case Study: Anticancer Potential

A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The study also explored the structure-activity relationship (SAR), revealing that certain substitutions on the pyridine ring enhanced potency against specific tumor types .

Properties

CAS No.

869299-07-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-2-15-10(14)8-12-7-6(9(13)16-8)4-3-5-11-7/h3-5H,2H2,1H3

InChI Key

OJGWLMIHLRBAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)O1

Origin of Product

United States

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